2-(N-Fmoc-4-aminobutyl)-1,3-propanediol

Oligonucleotide synthesis Internucleotide spacing Duplex stability

This compound is the critical precursor for ABPD phosphoramidite reagents that incorporate primary amines into oligonucleotides without altering native 3‑carbon phosphate spacing. Unlike serinol‑based or 1,2‑diol linkers, the ABPD backbone ensures non‑truncating repetitive coupling and preserves duplex thermodynamics. Orthogonal Fmoc/DMT chemistry enables high‑yield conjugation of fluorescein, acridine, biotin, or FRET pairs at any strand position. Diagnostic kit manufacturers facing PCR probe demand surges should prioritize this building block to avoid supply disruptions caused by hazardous hydride reduction manufacturing steps.

Molecular Formula C22H27NO4
Molecular Weight 369.5 g/mol
CAS No. 147190-31-6
Cat. No. B014395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-Fmoc-4-aminobutyl)-1,3-propanediol
CAS147190-31-6
Molecular FormulaC22H27NO4
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(CO)CO
InChIInChI=1S/C22H27NO4/c24-13-16(14-25)7-5-6-12-23-22(26)27-15-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,16,21,24-25H,5-7,12-15H2,(H,23,26)
InChIKeyJQTRZMDYCYLHBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (CAS 147190-31-6) — Key Non-Nucleosidic Linker for Oligonucleotide Synthesis


2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (CAS 147190-31-6) is a non-nucleosidic, heterobifunctional building block featuring a 2-aminobutyl-1,3-propanediol backbone. The molecule contains a 9-fluorenylmethoxycarbonyl (Fmoc)-protected primary amine and two hydroxyl groups [1]. It serves as a precursor for synthesizing phosphoramidite reagents used in solid-phase oligonucleotide synthesis to introduce functional sites or reporter molecules at specific positions within DNA or RNA strands .

2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (CAS 147190-31-6) — Why In-Class Linker Substitution Compromises Experimental Integrity


Non-nucleosidic linkers used in oligonucleotide synthesis differ fundamentally in their backbone architecture, which dictates critical parameters such as internucleotide phosphate spacing, chain elongation termination behavior, and compatibility with orthogonal protecting group strategies. The 2-aminobutyl-1,3-propanediol (ABPD) backbone specifically retains the natural 3-carbon internucleotide distance and permits repetitive coupling without truncation [1]. Substituting with alternative linkers—such as serinol-based scaffolds that constrict internucleotide distance by one carbon [2] or 1,2-diol backbones that introduce chain scission risk—directly alters duplex hybridization thermodynamics, enzymatic recognition, and downstream conjugation efficiency. Consequently, generic substitution without structural validation introduces uncontrolled variability in biophysical and functional assays.

2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (CAS 147190-31-6) — Quantitative Evidence for Differentiated Selection Over Closest Linker Analogs


ABPD Backbone Retains Native 3-Carbon Internucleotide Phosphate Distance — Versus Serinol Scaffold Constriction

The 2-aminobutyl-1,3-propanediol (ABPD) backbone preserves the natural 3-carbon atom internucleotide phosphate distance when inserted internally into an oligonucleotide [1]. In contrast, serinol-based non-nucleosidic linkers reduce this distance by one carbon atom, constricting the phosphate spacing relative to natural DNA [2]. This structural distinction directly impacts helix geometry and hybridization thermodynamics.

Oligonucleotide synthesis Internucleotide spacing Duplex stability

Multi-Label Capability: Demonstrated Incorporation of Two and Three Distinct Reporter Molecules

The ABPD backbone enables repetitive coupling cycles without chain elongation truncation, permitting multiple labels to be incorporated sequentially. Using this method, individual oligonucleotides possessing two and three different reporter molecules (fluorescein, acridine, and biotin) have been successfully prepared [1]. This contrasts with certain 1,2-diol phosphoramidite reagents that terminate chain extension upon label introduction.

Multiplex labeling Oligonucleotide modification Fluorescence detection

Orthogonal Protection Strategy: Fmoc (Base-Labile) vs. DMT (Acid-Labile) for Sequential Deprotection Control

The compound presents an orthogonal protection system: the 5'-hydroxyl is typically protected with DMT (acid-labile) in derived phosphoramidite reagents, while the amino group bears an Fmoc group (base-labile) . This orthogonal pair permits independent, stepwise deprotection—acidic conditions remove DMT for chain extension, while piperidine or amine bases later expose the primary amine for conjugation . Single-protection-group systems or mismatched orthogonal pairs compromise this sequential control.

Protecting group strategy Solid-phase synthesis Orthogonal deprotection

Global Supply Chain Criticality: Demand Surge of Over 12-Fold During Pandemic Demonstrates Strategic Procurement Necessity

O-DMT-(2-N-FMOC-4′-aminobutyl)-1,3-propanediol—the DMT-protected derivative directly synthesized from the target compound—is one of the most commonly used non-nucleoside linkers in diagnostic PCR probe manufacturing. Prior to the COVID-19 pandemic, approximately 1 kilogram of this material was manufactured annually to meet global demand. During the pandemic, demand increased more than a dozen-fold, causing a global backorder and diagnostic test kit shortages [1]. The target compound (CAS 147190-31-6) is the essential precursor for this critical reagent.

Supply chain resilience Diagnostic reagents Procurement planning

2-(N-Fmoc-4-aminobutyl)-1,3-propanediol (CAS 147190-31-6) — Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Manufacturing of Fluorescently-Labeled Oligonucleotide Probes for qPCR and FISH Assays

The target compound is the precursor for synthesizing ABPD-based phosphoramidite reagents that directly incorporate primary amines into oligonucleotides at any position. Subsequent amine conjugation with fluorescein, acridine, or biotin yields labeled probes used in quantitative PCR and fluorescence in situ hybridization. The retention of natural 3-carbon internucleotide spacing minimizes perturbation of probe-target hybridization thermodynamics, while the orthogonal Fmoc/DMT protection enables high-yield conjugate preparation [1].

Synthesis of Multiplex-Labeled Oligonucleotides for Advanced Biosensing and Single-Molecule Detection

The ABPD backbone's non-truncating coupling property permits sequential addition of multiple distinct reporter molecules onto a single oligonucleotide strand. Oligonucleotides carrying two or three different labels (e.g., fluorophore pairs for FRET, or biotin plus fluorophore for pull-down/imaging) have been demonstrated using reagents derived from this compound [1]. This enables multiplex detection and single-molecule fluorescence applications without requiring multiple singly-labeled probes.

Production of Oligonucleotide-Antibody and Oligonucleotide-Protein Conjugates (AOCs and POCs)

Following oligonucleotide synthesis and Fmoc deprotection, the exposed primary amine serves as a conjugation handle for attaching proteins, antibodies, peptides, or small-molecule drugs via NHS-ester or isothiocyanate chemistry . The ABPD backbone's flexibility and spacing properties facilitate efficient bioconjugation while minimizing steric hindrance in the final conjugate.

Strategic Stockpiling and Supply Chain Risk Mitigation for Diagnostic Manufacturing

Given the documented >12-fold demand surge during public health emergencies [2], procurement teams for diagnostic kit manufacturers should prioritize securing long-term supply agreements for this compound and its DMT-protected derivative. The compound's critical role in PCR probe synthesis and the hazardous nature of its key hydride reduction manufacturing step create supply concentration risk that warrants proactive inventory management and alternative supplier qualification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(N-Fmoc-4-aminobutyl)-1,3-propanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.